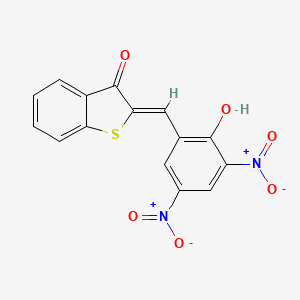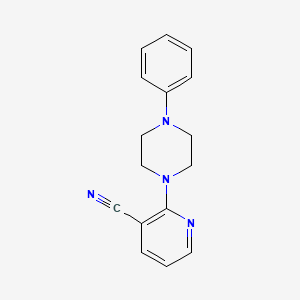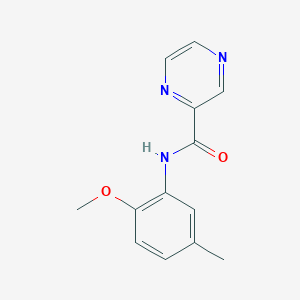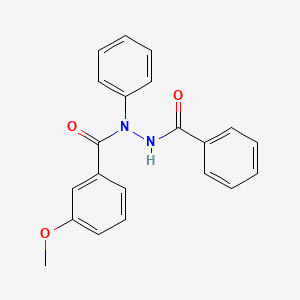![molecular formula C25H29N3O2 B11117967 N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide CAS No. 6132-10-1](/img/structure/B11117967.png)
N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide, also known by its chemical structure (see Figure 1), is a fascinating compound with diverse applications. Let’s explore its properties and significance.
!Figure 1: Chemical Structure
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylic acid with N-(2-chloroethyl)morpholine. The reaction proceeds under appropriate conditions to yield the desired product.
Industrial Production:: While laboratory-scale synthesis is feasible, industrial production typically employs more efficient methods. These may include continuous-flow processes, solid-phase synthesis, or other high-throughput techniques.
Chemical Reactions Analysis
Reactivity:: N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group may yield secondary amines.
Substitution: Substitution reactions at the morpholine nitrogen or the phenyl ring are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on reaction conditions and substituents. Common products include derivatives of quinoline and morpholine.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Catalysis: The compound may serve as a ligand in transition metal-catalyzed reactions.
Anticancer Properties: Investigations into its antiproliferative effects against cancer cells.
Neuropharmacology: Possible interactions with neurotransmitter receptors.
Materials Science: Its use in organic electronics or luminescent materials.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Properties
CAS No. |
6132-10-1 |
|---|---|
Molecular Formula |
C25H29N3O2 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(4-propan-2-ylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H29N3O2/c1-18(2)19-7-9-20(10-8-19)24-17-22(21-5-3-4-6-23(21)27-24)25(29)26-11-12-28-13-15-30-16-14-28/h3-10,17-18H,11-16H2,1-2H3,(H,26,29) |
InChI Key |
QCBHUJGZKJCQNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[6-Chloro-2-(pyridin-4-yl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11117904.png)
![N-(3-bromophenyl)-4-(morpholin-4-yl)-6-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11117916.png)


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11117933.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11117938.png)
methanone](/img/structure/B11117949.png)
![3-[(3-chlorobenzyl)oxy]-N-(4-methylphenyl)benzamide](/img/structure/B11117957.png)
![4-Methoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11117972.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11117973.png)

